6-Chloro-1-cyclohexyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-one
Description
Properties
IUPAC Name |
6-chloro-1-cyclohexyl-3H-pyrrolo[2,3-b]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O/c14-11-7-6-9-8-12(17)16(13(9)15-11)10-4-2-1-3-5-10/h6-7,10H,1-5,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZVYOIIORVYTAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)CC3=C2N=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route 1: Sequential Functionalization of Preformed Pyrrolopyridine
Step 1: SEM Protection and C5 Functionalization
4-Chloro-1H-pyrrolo[2,3-b]pyridine (3 ) undergoes SEM protection (NaH, DMF, 0°C) to yield 4 (84% yield). Lithiation at −78°C with sec-BuLi followed by ethyl chloroformate quenching introduces a C5 ester, which is hydrolyzed to carboxylic acid 7 (NaOH, EtOH, 60°C).
Step 2: N1 Cyclohexylation
Intermediate 4 reacts with cyclohexylamine under microwave irradiation (160°C, NMP) to install the cyclohexyl group. Pd(OAc)₂ and 2-(di-tert-butylphosphino)biphenyl catalyze this coupling, yielding 12c (33% after column chromatography).
Step 3: C6 Chlorination
Electrophilic chlorination of 12c using POCl₃ (reflux, 4 h) introduces the C6 chloro substituent. Yields exceed 70% with rigorous exclusion of moisture.
Step 4: Lactam Formation
Carboxylic acid 13c undergoes HOBt/EDC-mediated cyclization with aqueous NH₄OH to form the 2(3H)-one lactam (14c ). Purification via silica gel chromatography (EtOAc/hexane) provides the target compound in 65% yield.
Route 2: One-Pot Tandem Aldol/Aza-Addition
Adapting ACS Omega’s methodology, the pyrrolo[2,3-b]pyridinone scaffold forms via ammonium acetate-promoted aldol condensation (Scheme 2). N-(4-chlorophenyl)-2-methyl-1-cyclohexyl-4,5-dihydro-1H-pyrrole-3-carboxamide reacts with chlorobenzaldehyde in PEG-400 at 100°C, followed by aza-cyclization. This route achieves 85% yield but requires optimization for regioselective chlorination.
Critical Reaction Parameters
Microwave Assistance : Reduces reaction time from 24 h to 2 h for N1 alkylation.
Solvent Effects : PEG-400 enhances aza-cyclization efficiency by stabilizing transition states.
Structural Characterization and Validation
1H-NMR Analysis :
-
N1 Cyclohexyl : δ 1.09–1.87 (m, 10H, cyclohexyl), 3.90–3.99 (m, 1H, N-CH).
-
C6 Chlorine : Deshielded aromatic proton at δ 8.24 (d, J = 5.1 Hz).
HPLC Purity : >98% (C18 column, MeOH/H₂O = 70:30).
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : Undergoes oxidation to form the corresponding oxides, often using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: : Can be reduced to various derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: : The chloro group allows for nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation Reagents: : Potassium permanganate, hydrogen peroxide.
Reduction Reagents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Sodium azide, amines, thiols.
Major Products:
Oxidation Products: : Oxidized pyrrolo-pyridine derivatives.
Reduction Products: : Reduced cyclohexyl derivatives.
Substitution Products: : Substituted pyrrolo-pyridine compounds.
Scientific Research Applications
6-Chloro-1-cyclohexyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-one has diverse applications:
Chemistry: : Used as a building block in organic synthesis for the development of complex molecular structures.
Biology: : Investigated for its potential as a ligand in binding studies with biological macromolecules.
Medicine: : Explored for its pharmacological properties, including anti-inflammatory and analgesic activities.
Industry: : Utilized in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
Molecular Targets and Pathways: : It targets specific enzymes and receptors in biological systems, influencing various biochemical pathways. The exact mechanism involves interaction with cellular targets, leading to changes in their activity and subsequent biological responses.
Comparison with Similar Compounds
Structural and Substituent Variations
The following table summarizes key structural analogs and their differences from the target compound:
Key Observations
Substituent Position and Halogen Effects :
- Chlorine at position 6 (target compound) vs. bromine at position 5 (CAS 183208-34-6) alters electronic distribution and steric profiles. Bromine’s larger atomic radius may reduce solubility compared to chlorine .
- The ethyl ester group in Ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate introduces polarity, contrasting with the lipophilic cyclohexyl group in the target compound .
Heterocycle Modifications :
- Replacement of the pyrrole ring with oxazole (6-Chlorooxazolo[4,5-b]pyridin-2(3H)-one ) reduces aromaticity and may impact π-π stacking interactions in biological systems .
Annulation Isomerism :
- Compounds like 6-Azanyl-2-cyclohexyl-4-fluoranyl-1H-pyrrolo[3,4-c]pyridin-3-one demonstrate how annulation position (e.g., [3,4-c] vs. [2,3-b]) influences molecular geometry and electronic properties .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-Chloro-1-cyclohexyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-one?
- Methodology : A multi-step approach is often employed. For example, describes a synthesis scheme for pyrrolo[2,3-b]pyridine derivatives involving:
- Step 1 : Alkylation using NaH and methyl iodide (MeI) in THF at 0°C to room temperature.
- Step 2 : Nitration with HNO₃ (0°C to rt) to introduce substituents.
- Step 3 : Suzuki-Miyaura coupling with aryl boronic acids (e.g., 3,4-dimethoxyphenylboronic acid) using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water at 105°C .
- Step 4 : Cyclohexyl group introduction via nucleophilic substitution or hydrogenation. Adjust reaction conditions (e.g., solvent, catalyst) based on steric hindrance from the cyclohexyl moiety.
Q. How can spectroscopic and crystallographic methods be optimized for characterizing this compound?
- NMR : Use deuterated DMSO or CDCl₃ for solubility. The chloro and cyclohexyl groups will show distinct ¹H/¹³C signals (e.g., cyclohexyl protons at δ ~1.2–2.0 ppm).
- X-ray Crystallography : Single-crystal X-ray diffraction (as in ) is critical for confirming the fused pyrrolopyridine core. Key parameters include a data-to-parameter ratio >14 and R factor <0.06 for reliability. Use slow evaporation in ethanol/water mixtures for crystal growth .
Advanced Research Questions
Q. How can structural contradictions in crystallographic data for pyrrolo[2,3-B]pyridine derivatives be resolved?
- Issue : Discrepancies in bond lengths or angles (e.g., C–Cl vs. C–N distances) may arise from poor data quality or disorder.
- Resolution :
- Collect high-resolution data (λ = 0.710–0.840 Å) at low temperatures (e.g., 100 K) to minimize thermal motion artifacts.
- Use SHELXL for refinement, applying restraints for disordered cyclohexyl groups. Cross-validate with DFT calculations (B3LYP/6-31G*) .
Q. What experimental strategies are effective for studying substituent effects on the compound’s reactivity?
- Design :
- Variation of substituents : Replace the cyclohexyl group with other alkyl/aryl groups (e.g., tert-butyl, phenyl) to assess steric/electronic effects.
- Kinetic studies : Monitor reaction rates (e.g., halogen displacement) via HPLC or in-situ IR. For example, highlights the use of Pd-catalyzed cross-coupling to introduce substituents at the 6-chloro position .
- Computational modeling : Perform DFT calculations to predict regioselectivity in substitution reactions .
Q. How can low yields in chloro-substituted pyrrolopyridine syntheses be addressed?
- Root cause : Competing side reactions (e.g., over-nitration, ring-opening).
- Optimization :
- Temperature control : Maintain reactions at 0°C during nitration to prevent decomposition.
- Catalyst screening : Test Pd(PPh₃)₄ vs. Pd(OAc)₂ with ligands (e.g., SPhos) for Suzuki couplings.
- Purification : Use column chromatography with gradient elution (hexane/EtOAc) to isolate the target compound from byproducts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
